molecular formula C18H34N6O5 B3027896 Desthiobiotin-PEG3-Azide CAS No. 1426828-06-9

Desthiobiotin-PEG3-Azide

Cat. No.: B3027896
CAS No.: 1426828-06-9
M. Wt: 414.5 g/mol
InChI Key: JIQVKRRASYKCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desthiobiotin-PEG3-Azide is a compound that consists of desthiobiotin, a modified form of biotin, attached to a polyethylene glycol spacer via a three-unit ethylene glycol linker. Additionally, an azide group is attached to the desthiobiotin moiety. This compound is commonly used in bioconjugation chemistry and click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide, dimethylformamide, or methanol, and the reactions are carried out at low temperatures to maintain the stability of the compound .

Industrial Production Methods

Industrial production of Desthiobiotin-PEG3-Azide involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography. The compound is then stored under inert gas at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin-PEG3-Azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly chemoselective and does not interfere with other functional groups present in biological samples .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and alkyne-functionalized molecules. The reactions are typically carried out in aqueous solutions at room temperature .

Major Products Formed

The major products formed from the reactions involving this compound are triazole-linked bioconjugates. These products are highly stable and can be used for various applications in biological research .

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQVKRRASYKCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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